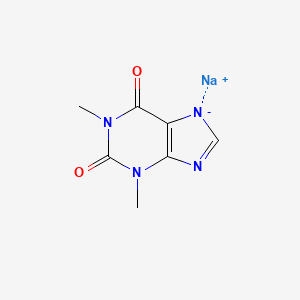

sodium 1,3-dimethylpurin-9-ide-2,6-dione

Description

Properties

CAS No. |

3485-82-3 |

|---|---|

Molecular Formula |

C7H7N4NaO2 |

Molecular Weight |

202.15 g/mol |

IUPAC Name |

sodium 1,3-dimethylpurin-9-ide-2,6-dione |

InChI |

InChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |

InChI Key |

QVGLHVDBDYLFON-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+] |

Other CAS No. |

3485-82-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium 1,3-Dimethylpurin-9-ide-2,6-dione

Introduction

Sodium 1,3-dimethylpurin-9-ide-2,6-dione, systematically known as the sodium salt of theophylline, is a compound of significant interest in the pharmaceutical sciences. As the conjugate base of the well-established bronchodilator theophylline, its physicochemical properties are paramount to its formulation, delivery, and overall therapeutic efficacy. Theophylline itself is a methylxanthine derivative with a narrow therapeutic window, making the precise control and understanding of its salt forms, such as the sodium salt, critical for the development of safe and effective drug products.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of sodium theophyllinate, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important pharmaceutical compound.

Chemical and Molecular Identity

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its unequivocal chemical and molecular identity.

Chemical Structure:

Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the sodium salt of theophylline. Theophylline is a purine alkaloid with a xanthine backbone, featuring two methyl groups at positions 1 and 3 of the purine ring. The sodium salt is formed by the deprotonation of the acidic proton at the N7 position of the imidazole ring.

Figure 1: Chemical structure of Sodium 1,3-dimethylpurin-9-ide-2,6-dione.

Molecular Formula: C₇H₇N₄NaO₂

Molecular Weight: 202.15 g/mol

IUPAC Name: Sodium 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide

CAS Registry Number: 3485-82-3[3]

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The conversion of theophylline to its sodium salt significantly enhances its aqueous solubility.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Soluble | Ambient | [1] |

| Hot Water | Very Soluble | - | [1] |

| Ethanol | Insoluble | Ambient | [1] |

| Chloroform | Insoluble | Ambient | [1] |

| Ether | Insoluble | Ambient | [1] |

| Water (Theophylline Sodium Glycinate) | 18% w/v | 20 | [4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of sodium theophyllinate in water. The shake-flask method is a well-established and reliable technique for this purpose.

1. Materials and Equipment:

-

Sodium 1,3-dimethylpurin-9-ide-2,6-dione powder

-

Distilled or deionized water

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Add an excess amount of sodium theophyllinate to a scintillation vial. The excess solid should be visually apparent.

-

Add a known volume of water (e.g., 10 mL) to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the suspension to equilibrate for a predetermined period (e.g., 24 or 48 hours). It is advisable to take samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to ensure equilibrium has been reached, which is indicated by a plateau in concentration.

-

After equilibration, allow the suspension to settle for at least 30 minutes.

-

Carefully withdraw a sample of the supernatant using a syringe, avoiding the collection of any solid particles.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to prevent adsorption effects.

-

Dilute the filtered sample with a suitable solvent (e.g., water) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility of sodium theophyllinate in mg/mL or mol/L.

Figure 2: Workflow for equilibrium solubility determination.

Acid-Base Properties (pKa and Solution pH)

The ionization state of a drug molecule, governed by its pKa, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Theophylline is a weak acid with a pKa of approximately 8.77.[2][5] As its sodium salt, sodium theophyllinate in an aqueous solution will be alkaline due to the hydrolysis of the theophyllinate anion. A saturated solution of the related compound, theophylline sodium glycinate, has a pH in the range of 8.7 to 9.1.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.

1. Materials and Equipment:

-

Sodium 1,3-dimethylpurin-9-ide-2,6-dione

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

-

Potentiometer with a combined pH electrode

-

Magnetic stirrer and stir bar

-

Burette

2. Procedure:

-

Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of sodium theophyllinate and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Figure 3: Workflow for pKa determination by potentiometric titration.

Thermal Properties

Thermal analysis provides crucial information about the stability, purity, and physical state of a pharmaceutical solid. Differential Scanning Calorimetry (DSC) is a powerful technique for these investigations.

Melting Point: The melting point of sodium theophylline monohydrate has been determined to be 391 °C by DSC.[6][7]

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol describes the determination of the melting point and thermal behavior of sodium theophyllinate monohydrate using DSC.

1. Materials and Equipment:

-

Sodium 1,3-dimethylpurin-9-ide-2,6-dione monohydrate

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

2. Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

-

Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 450 °C).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm.

Figure 4: Workflow for DSC analysis.

Crystal Structure and Polymorphism

Spectroscopic Properties

Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of pharmaceutical compounds.

UV-Visible Spectroscopy

Theophylline exhibits a characteristic UV absorption maximum at approximately 274 nm in a basic solution (0.1N NaOH).[4] This property is useful for quantitative analysis.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol details the determination of the absorption maximum and quantification of sodium theophyllinate.

1. Materials and Equipment:

-

Sodium 1,3-dimethylpurin-9-ide-2,6-dione

-

0.1 M Sodium hydroxide (NaOH) solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare a stock solution of sodium theophyllinate of a known concentration (e.g., 100 µg/mL) in 0.1 M NaOH.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting with 0.1 M NaOH.

-

Scan the UV spectrum of one of the standard solutions (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all standard solutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

To determine the concentration of an unknown sample, dissolve it in 0.1 M NaOH, dilute to fall within the calibration range, and measure its absorbance at λmax. The concentration can then be calculated from the calibration curve.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and confirming the identity of a compound. The FTIR spectrum of sodium theophyllinate would be expected to show characteristic peaks for the carbonyl groups (C=O), the purine ring structure, and the methyl groups. The deprotonation at the N7 position would likely lead to shifts in the vibrational frequencies of the imidazole ring compared to theophylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For sodium theophyllinate, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the atoms. The characteristic signals for theophylline in ¹H NMR are the two methyl groups (around 3.23δ and 3.41δ) and the proton on the imidazole ring (around 8.01δ).[10] In the sodium salt, the chemical shifts of the protons and carbons in the imidazole ring would be expected to differ from those of theophylline due to the change in electron density upon deprotonation.

Conclusion

A thorough understanding of the physicochemical properties of sodium 1,3-dimethylpurin-9-ide-2,6-dione is essential for its successful development as a pharmaceutical agent. This guide has provided a detailed overview of its key characteristics, including solubility, pKa, thermal behavior, and spectroscopic properties. The experimental protocols presented herein offer a framework for the accurate and reliable determination of these parameters. As with any pharmaceutical compound, a comprehensive characterization of its solid-state properties, including a thorough polymorph screen, is highly recommended to ensure the development of a robust and efficacious drug product.

References

- Theophylline. In: Merck Index. 15th ed. Royal Society of Chemistry; 2013.

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Accessed February 27, 2026.

- El-Shattawy, H. H., & El-Ries, M. A. (1986). Comparative thermal properties of the monohydrates of sodium theophylline and theophylline. Journal of Pharmacy and Pharmacology, 38(2), 93-96.

-

Theophylline. PubChem. Accessed February 27, 2026. [Link].

- El-Shattawy HH, El-Ries MA. Comparative thermal properties of the monohydrates of sodium theophylline and theophylline. J Pharm Pharmacol. 1986;38(2):93-96.

-

Theophylline. Deranged Physiology. Accessed February 27, 2026. [Link].

- Majodina S, et al. Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline. CrystEngComm. 2019;21(34):5067-5077.

- Theophylline anhydrous, >= 99 , powder 58-55-9. Sigma-Aldrich. Accessed February 27, 2026.

- Chadha R, et al. DSC and TGA curves of theophylline monohydrate at different heating rates. Journal of Thermal Analysis and Calorimetry. 2004;77(3):869-880.

- Szafraniec-Szczęsny J, et al. Thermal Analysis Used to Assess Pharmaceutical Preparations Containing Theophylline. Pharmaceuticals (Basel). 2022;15(10):1268.

- Csomós E, et al. Thermal, FTIR and XRD study on some 1:1 molecular compounds of theophylline. Journal of Thermal Analysis and Calorimetry. 2002;68(2):491-500.

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Accessed February 27, 2026.

- Application Notes and Protocols for Theophylline Sodium Acetate in Pharmaceutical Research. Smolecule. Accessed February 27, 2026.

- Preparation method of theophylline sodium salt.

-

Theophylline. Wikipedia. Accessed February 27, 2026. [Link].

- Attempts at formulation of syrup with theophylline. Acta Poloniae Pharmaceutica. 2003;60(5):355-358.

- Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. ACS Omega. 2024;9(23):26346-26353.

- UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. Journal of the Chinese Chemical Society. 2013;60(4):381-389.

- FTIR spectrum of theophylline – sod. Alginate mixture, theophylline and...

-

Theophylline. NIST WebBook. Accessed February 27, 2026. [Link].

- 1H-NMR. Accessed February 27, 2026.

-

Theophylline sodium. PubChem. Accessed February 27, 2026. [Link].

- Theophylline sodium acetate (1,3-Dimethylxanthine sodium acetate). MedChemExpress. Accessed February 27, 2026.

- Wang, L., et al. (2020). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution at different temperatures.

- 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione,sodium salt. Alfa Chemistry. Accessed February 27, 2026.

- Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of Theophylline: From Polymorph I to Polymorph II. Molecules. 2019;24(10):1955.

- UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma.

- Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Molecules. 2022;27(19):6649.

- Stability indicating uv spectrophotometric method for simultaneous estimation of montelukast sodium and theophylline in combined. SciSpace. Accessed February 27, 2026.

- Sodium 1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-sulfonate.

- THEOPHYLLINE SODIUM GLYCIN

- Theophylline Sodium Glycinate Oral Solution. USP. Accessed February 27, 2026.

- UV-Vis Spectrophotometry Guide. Scribd. Accessed February 27, 2026.

- Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. 2018;23(5):1185.

- An Analysis on the UV-Visible Spectrophotometry Method.

- Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Accessed February 27, 2026.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt. PubChem. Accessed February 27, 2026.

- Structure of sodium theophylline (C7H7N4O2Na).

- Xanthinol. Wikipedia. Accessed February 27, 2026.

Sources

- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Theophylline sodium | C7H7N4NaO2 | CID 12765429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Theophylline [drugfuture.com]

- 5. UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparative thermal properties of the monohydrates of sodium theophylline and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Theophylline - Wikipedia [en.wikipedia.org]

Molecular Weight and Structural Analysis of Sodium Theophyllinate: A Comprehensive Guide

Executive Summary

As a Senior Application Scientist, I approach structural analysis not merely as a confirmation of chemical identity, but as a predictive framework for physicochemical behavior and pharmacological efficacy. Theophylline, a naturally occurring methylxanthine, suffers from poor aqueous solubility, limiting its formulation flexibility. By converting it into its sodium salt—sodium theophyllinate—we fundamentally alter its molecular architecture. This guide dissects the molecular weight, structural elucidation, and self-validating analytical workflows required to characterize sodium theophyllinate, providing drug development professionals with a rigorous foundation for formulation and quality control.

Physicochemical Identity & Fundamental Properties

The causality behind selecting sodium theophyllinate over neutral theophylline lies in its ionization state. Theophylline contains an acidic proton at the N-7 position of its purine ring system, with a pKa of approximately 8.77[1]. When reacted with a strong base like sodium hydroxide, it undergoes deprotonation to form an ionic salt. This structural shift drastically increases its aqueous solubility, enabling high-concentration intravenous and oral formulations.

Table 1: Fundamental Chemical Properties Comparison

| Property | Theophylline (Free Base) | Sodium Theophyllinate |

| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione | Sodium 1,3-dimethylpurin-7-ide-2,6-dione |

| Molecular Formula | C₇H₈N₄O₂ | C₇H₇N₄NaO₂ |

| Molecular Weight | 180.16 g/mol | 202.15 g/mol [2] |

| PubChem CID | 2153[1] | 12765429[2] |

| CAS Number | 58-55-9 | 3485-82-3[2] |

| Ionization State | Neutral | Anionic (Deprotonated N-7) |

Structural Elucidation: The Causality of Molecular Architecture

The molecular architecture of sodium theophyllinate is defined by the loss of the N-7 proton and the subsequent ionic coordination of the sodium cation (Na⁺). In the solid state, this is not a simple isolated ion pair. Instead, the sodium cation coordinates with the deprotonated N-7 nitrogen and adjacent carbonyl oxygens (O-6), often forming a highly stable polymeric network. Understanding this causality is critical: the stability of this polymeric network dictates the salt's hygroscopicity and dissolution rate in physiological media.

Chemical deprotonation workflow forming sodium theophyllinate.

Self-Validating Analytical Workflows

To ensure scientific integrity, analytical protocols cannot exist in isolation; they must cross-validate one another. As an application scientist, I mandate the following orthogonal techniques to prove the structural identity of sodium theophyllinate.

Why these specific methods?

-

ATR-FTIR over KBr Pellets: The mechanical pressure required to form KBr pellets can induce solid-state ion exchange, inadvertently converting sodium theophyllinate into potassium theophyllinate. ATR-FTIR eliminates this sample-prep-induced variable.

-

DMSO-d₆ over D₂O in NMR: D₂O spontaneously exchanges with residual N-H protons, creating a false positive for complete deprotonation. Anhydrous DMSO-d₆ preserves the proton state, allowing definitive proof of salt formation.

Self-validating analytical workflow for structural elucidation.

Protocol 1: ATR-FTIR Validation of Salt Formation

-

Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is thoroughly cleaned with isopropanol. Do not use KBr matrix preparation.

-

Background: Collect a background spectrum in ambient air to subtract atmospheric CO₂ and water vapor.

-

Sample Application: Place 2-5 mg of anhydrous sodium theophyllinate powder directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 scans.

-

Validation: Verify the complete absence of the broad N-H stretching band typically seen at 3100–3200 cm⁻¹ in neutral theophylline. Observe the C=O stretching shifts, which move to lower wavenumbers due to the resonance stabilization of the newly formed anion.

Protocol 2: ¹H NMR Structural Verification

-

Solvent Selection: Dissolve 10 mg of the sample in 0.5 mL of anhydrous DMSO-d₆. Strictly avoid D₂O to prevent deuterium exchange artifacts.

-

Acquisition: Run a standard ¹H NMR experiment at 400 MHz (or higher) at 298 K.

-

Signal Verification: Confirm the absolute absence of the N-7 proton signal, which appears as a broad singlet at ~11.5 ppm in neutral theophylline.

-

Shift Analysis: Note the upfield shift of the C-8 proton (singlet, ~8.0 ppm in neutral theophylline) due to the increased electron density distributed across the purine anion.

Protocol 3: Single-Crystal XRD Preparation

-

Crystallization: Dissolve anhydrous sodium theophyllinate in a minimal volume of hot, deionized water.

-

Slow Evaporation: Allow the solution to cool slowly to room temperature in a vibration-free environment to promote the growth of high-quality monoclinic crystals.

-

Mounting: Select a crystal with dimensions roughly 0.2 x 0.2 x 0.1 mm. Mount it on a glass fiber using inert perfluorinated oil to prevent hydration changes.

-

Data Collection: Transfer to the diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Maintain the sample at 100 K using a nitrogen cold stream to minimize thermal motion.

-

Validation: Solve the structure to confirm the molecular architecture. Single-crystal X-ray diffraction confirms that the sodium cation is coordinated to the N-7 atom and adjacent oxygen atoms, validating the polymeric network[3].

Pharmacological Implications of the Structural State

Once administered, sodium theophyllinate rapidly dissociates in physiological fluids, releasing the active theophylline moiety. The structural modification to a sodium salt is purely a delivery mechanism; the pharmacodynamics remain identical to the parent compound. Theophylline acts as a potent, non-selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4[4]. By inhibiting PDE, it prevents the degradation of cyclic AMP (cAMP), leading to a phosphorylation cascade that ultimately results in smooth muscle relaxation and bronchodilation.

Pharmacological signaling pathway of PDE inhibition.

Conclusion

The transition from theophylline to sodium theophyllinate represents a calculated structural intervention designed to overcome inherent physicochemical limitations. By utilizing self-validating analytical workflows—specifically ATR-FTIR, anhydrous ¹H NMR, and single-crystal XRD—researchers can definitively confirm the deprotonation of the N-7 position and the subsequent ionic coordination of the sodium cation. This rigorous approach ensures that downstream pharmacological applications, from PDE inhibition to bronchodilation, are built upon a foundation of absolute structural certainty.

References[2] Title: Theophylline sodium | C7H7N4NaO2 | CID 12765429. Source: PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/12765429[4] Title: THEOPHYLLINE SODIUM. Source: NCATS Inxight Drugs. URL:https://drugs.ncats.io/drug/5OIB3Y3T0J[1] Title: Theophylline | C7H8N4O2 | CID 2153. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2153[3] Title: Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline. Source: ResearchGate. URL:https://www.researchgate.net/publication/344000000_Physical_stability_enhancement_and_antimicrobial_properties_of_a_sodium_ionic_cocrystal_with_theophylline

Sources

Technical Guide: Pharmacokinetic Mechanism of Sodium 1,3-dimethylpurin-9-ide-2,6-dione as a PDE Inhibitor

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) profile of sodium 1,3-dimethylpurin-9-ide-2,6-dione (chemically synonymous with the sodium salt of theophylline). While historically utilized as a bronchodilator, its utility as a non-selective phosphodiesterase (PDE) inhibitor requires a nuanced understanding of its saturable metabolic kinetics and narrow therapeutic index. This document details the molecular mechanism of cAMP stabilization, the hepatic biotransformation pathways governed by CYP1A2, and validated protocols for bioanalytical quantification.

Chemical Identity & Physicochemical Basis

Compound: Sodium 1,3-dimethylpurin-9-ide-2,6-dione Common Nomenclature: Theophylline Sodium Molecular Formula: C₇H₇N₄NaO₂[1][2]

Structural Significance of the "9-ide" Anion

The parent molecule, 1,3-dimethylxanthine (theophylline), is an amphoteric purine base with limited aqueous solubility. The "9-ide" designation refers to the deprotonation of the imidazole ring (typically at the N-7 or N-9 position due to tautomeric equilibrium), creating an anionic species that coordinates with a sodium cation.

-

Solubility: The sodium salt formation transforms the hydrophobic xanthine core into a highly water-soluble species, enabling parenteral administration and rapid dissolution in gastrointestinal fluids.

-

pKa: The parent molecule has a pKa of ~8.6. At physiological pH (7.4), the un-ionized form predominates, facilitating passive diffusion across lipid membranes (Blood-Brain Barrier and cellular uptake).

Pharmacodynamic Mechanism: PDE Inhibition

The therapeutic efficacy of this compound relies on its ability to competitively inhibit cyclic nucleotide phosphodiesterases (PDEs), specifically PDE3, PDE4, and PDE5.

Mechanism of Action (MOA)[3]

-

Enzyme Blockade: The purine ring mimics the structure of adenosine monophosphate (AMP). It binds to the catalytic pocket of PDE enzymes, preventing the hydrolysis of cyclic AMP (cAMP) into 5'-AMP.

-

cAMP Accumulation: Elevated intracellular cAMP activates Protein Kinase A (PKA).

-

Downstream Effectors:

-

Smooth Muscle (Bronchodilation): PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for calmodulin, leading to relaxation.

-

Inflammatory Cells (Anti-inflammatory): High cAMP inhibits the release of cytokines (IL-10 upregulation) and leukotrienes.

-

HDAC Activation: Distinct from PDE inhibition, the molecule recruits Histone Deacetylase 2 (HDAC2) to the nucleus, suppressing inflammatory gene transcription (e.g., NF-κB mediated).[3]

-

Visualization: Signaling Pathway

The following diagram illustrates the cascade from PDE inhibition to physiological response.[4]

Caption: Figure 1.[4] Dual mechanism showing PDE inhibition leading to bronchodilation and HDAC-mediated suppression of inflammation.[4][5]

Pharmacokinetic Profile

The pharmacokinetic behavior of 1,3-dimethylpurin-9-ide-2,6-dione is characterized by rapid absorption but complex, capacity-limited metabolism.

Absorption & Distribution[1][7][8]

-

Bioavailability: >96% (Rapid and complete absorption).

-

Volume of Distribution (Vd): 0.45 – 0.60 L/kg. It distributes into total body water and binds moderately to plasma proteins (~40%, primarily albumin).

-

Therapeutic Window: Narrow range of 10–20 mg/L (55–110 µmol/L). Levels >20 mg/L risk toxicity (seizures, arrhythmias).

Metabolism: The CYP1A2 Bottleneck

Metabolism occurs almost exclusively in the liver (>90%).

-

Primary Enzyme: CYP1A2 (responsible for N-demethylation).

-

Secondary Enzymes: CYP2E1 and CYP3A4.

-

Major Metabolites:

Non-Linear Kinetics (Michaelis-Menten)

Unlike many drugs that follow first-order kinetics (linear), this compound exhibits Michaelis-Menten kinetics within the therapeutic range.

-

Implication: As the enzyme systems (CYP1A2) become saturated, a small increase in dose can result in a disproportionately large increase in serum concentration.

-

Clearance: Highly variable due to genetic polymorphisms in CYP1A2, smoking status (inducer), and drug interactions.

Summary of PK Parameters

| Parameter | Value (Mean ± SD) | Physiological Context |

| Tmax (Oral) | 1–2 hours | Rapid gastric absorption (salt form). |

| Protein Binding | ~40% | Increases in neonates/cirrhosis (low albumin). |

| Metabolism | Hepatic (>90%) | Saturable (Zero-order at high conc). |

| Elimination t½ | 8.0 hours (Adults) | Varies: Smokers (~4-5h), Cirrhosis (>24h). |

| Excretion | Renal (<10% unchanged) | Metabolites excreted in urine. |

Experimental Validation Protocols

To validate the mechanism and quantify exposure, the following protocols are recommended.

Protocol A: In Vitro PDE Inhibition Assay

Objective: Determine the IC50 of the sodium salt against PDE4 isoforms.

-

Preparation: Dissolve Sodium 1,3-dimethylpurin-9-ide-2,6-dione in assay buffer (Tris-HCl, pH 7.5, MgCl₂).

-

Incubation: Mix human recombinant PDE4B enzyme with varying concentrations of the compound (0.1 µM – 100 µM).

-

Substrate Addition: Add ³H-cAMP (tritiated cAMP) as the substrate. Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction by boiling or adding PDE inhibitor cocktail.

-

Separation: Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase. Separate using ion-exchange chromatography.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: LC-MS/MS Bioanalysis (Plasma Quantification)

Objective: Quantify the compound in plasma to assess PK parameters.[1][2][11]

Workflow Diagram:

Caption: Figure 2. LC-MS/MS workflow for high-sensitivity quantification from plasma matrices.

Method Details:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 2.1 x 50 mm.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[12]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

MRM Transitions:

-

Target: m/z 181.1 → 124.1 (Loss of methyl isocyanate).

-

Internal Standard (d6): m/z 187.1 → 130.1.

-

-

Validation: Linearity required from 0.1 to 50 µg/mL (covering therapeutic and toxic ranges).

References

-

Barnes, P. J. (2013). Theophylline.[1][2][3][4][13][6][7][8][11][12][14] American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]

-

Stavropoulou, A., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Journal of Chromatography B. Retrieved from [Link]

-

Gundert-Remy, U., et al. (1983). Concentration-dependent plasma protein binding of theophylline. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

FDA Prescribing Information. (2023). Theophylline Extended-Release Tablets. DailyMed. Retrieved from [Link]

- Rall, T.W. (1980). Central Nervous System Stimulants: The Methylxanthines. Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Contextual grounding for PDE mechanism).

Sources

- 1. Theophylline. Pooled Michaelis-Menten parameters (Vmax and Km) and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. THEOPHYLLINE SODIUM [drugs.ncats.io]

- 6. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Portico [access.portico.org]

- 14. What is the mechanism of Theophylline? [synapse.patsnap.com]

Technical Guide: Thermodynamic Stability & Solid-State Profiling of Sodium Theophyllinate

Executive Summary

This guide details the thermodynamic profile of Sodium Theophyllinate (1,3-dimethylpurin-9-ide-2,6-dione sodium salt). While salt formation significantly enhances the aqueous solubility of theophylline (from ~8.3 mg/mL to >40 mg/mL), it introduces specific thermodynamic instabilities absent in the neutral parent molecule. The sodium salt is characterized by a stable monohydrate form in the solid state but exhibits high hygroscopicity and a critical susceptibility to atmospheric disproportionation driven by CO₂ absorption. This document provides the mechanistic basis for these behaviors and actionable protocols for their management.

Molecular Architecture & Salt Formation

Chemical Identity

Theophylline (1,3-dimethylxanthine) is a weak acid (

The nomenclature "1,3-dimethylpurin-9-ide" refers to this anionic species. The sodium cation (

Thermodynamic Rationale for Salt Selection

The primary driver for converting theophylline to its sodium salt is the reduction of lattice energy relative to hydration energy, thereby lowering the Gibbs free energy of solution (

| Property | Neutral Theophylline | Sodium Theophyllinate | Thermodynamic Implication |

| Solubility ( | ~8.3 mg/mL | ~400 mg/mL | Salt lowers |

| Melting Point | 270–274°C | ~391°C (decomp) | Higher ionic lattice energy in the salt increases thermal stability in absence of moisture. |

| 8.81 (Acidic) | N/A (Salt) | High pH microenvironment (>9.0) in solution. |

Solid-State Thermodynamic Stability

The Hydration Landscape

Unlike neutral theophylline, which converts readily between anhydrate and monohydrate at low temperatures (

-

Lattice Stability: The water molecule in Sodium Theophyllinate Monohydrate is coordinated directly to the

ion. This coordination bond is significantly stronger than the hydrogen bonding network holding water in the neutral theophylline hydrate. -

Thermal Evidence: Differential Scanning Calorimetry (DSC) data reveals that dehydration of the sodium salt occurs at 170–264°C , compared to <65°C for the neutral molecule.[1] This indicates a kinetically and thermodynamically stable hydrate under standard storage conditions.

The Critical Instability: Disproportionation

The most significant thermodynamic risk for 1,3-dimethylpurin-9-ide-2,6-dione sodium salt is disproportionation upon exposure to atmospheric air. This is not a simple hydrolysis but a pH-driven reaction with Carbon Dioxide.

Mechanism:

-

Hygroscopicity: The salt surface absorbs ambient moisture, creating a localized film of saturated solution (pH > 9).

-

CO₂ Absorption: Atmospheric

dissolves into this alkaline film, forming carbonic acid ( -

Proton Transfer: Since carbonic acid (

) is stronger than theophylline ( -

Precipitation: Neutral theophylline is poorly soluble. It precipitates out of the solution film, leaving Sodium Bicarbonate (

) as a byproduct.

Reaction Equation:

This process is irreversible in open air and results in the physical disintegration of the salt crystal into a mixture of free acid and carbonate.

Visualization of Instability Pathways

Figure 1: The thermodynamic cascade of salt disproportionation driven by atmospheric CO₂.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a specific batch of 1,3-dimethylpurin-9-ide-2,6-dione sodium salt, the following self-validating protocols must be employed.

Synthesis & Isolation (Inert Environment)

-

Objective: Generate high-purity sodium salt without carbonate contamination.

-

Protocol:

-

Dissolve 1 eq. of Theophylline in ethanol/water (high temperature).

-

Add 1 eq. of NaOH (aq) under Nitrogen purge .

-

Crystallize by cooling or anti-solvent addition (isopropanol).

-

Critical Step: Filter and dry under vacuum at 50°C. Do not expose to air. Store in a desiccator with soda-lime (CO₂ trap).

-

Analytical Workflow: Disproportionation Kinetics

-

Objective: Quantify the rate of reversion to the free acid.

-

Methodology:

-

Sample Prep: Place 500mg of Na-Theophyllinate in an open petri dish.

-

Environment: Environmental chamber at 25°C / 60% RH (Standard) and 40°C / 75% RH (Accelerated).

-

Measurement (FTIR/XRD):

-

Monitor the disappearance of the carboxylate salt peak (~1550-1600 cm⁻¹).

-

Monitor the appearance of the carbonyl peak of neutral theophylline (~1650-1720 cm⁻¹).

-

XRD Marker: Look for the emergence of the characteristic peaks of Theophylline Monohydrate (2

= 11.6°, 14.4°).

-

-

Thermal Stress Testing (DSC/TGA)

-

Objective: Distinguish between bound water (hydrate) and surface moisture.

-

Protocol:

-

TGA: Heat from 30°C to 300°C at 10°C/min.

-

Expectation: Mass loss ~8-9% between 170°C and 260°C corresponds to stoichiometric dehydration of the monohydrate.

-

Failure Mode: Early mass loss (<100°C) indicates surface water or conversion to neutral theophylline hydrate.

-

-

DSC: Look for the melting endotherm at >390°C. A shift to lower temperatures (270°C) indicates disproportionation has occurred.

-

Analytical Logic Flow

Figure 2: Decision tree for validating the solid-state integrity of Sodium Theophyllinate.

Formulation Implications

pH Microenvironment

The thermodynamic stability of the salt in solution is strictly pH-dependent.

-

pH > 9.0: The salt remains stable.

-

pH < 8.5: The equilibrium shifts toward the neutral unionized form, leading to precipitation.

-

Buffer Capacity: Formulations must use high-capacity buffers (e.g., Glycine/NaOH) to prevent precipitation upon dilution in the blood or gastric fluids (though gastric precipitation is expected and controls release rate).

Excipient Compatibility

Avoid acidic excipients. The use of acidic polymers (e.g., Carbopol, enteric coatings with free -COOH groups) will trigger an immediate acid-base reaction in the solid state if moisture is present, converting the soluble salt back to the insoluble base.

References

-

Serajuddin, A. T. (1986).[1] Comparative thermal properties of the monohydrates of sodium theophylline and theophylline. Journal of Pharmacy and Pharmacology, 38(2), 93-96. Link

-

PubChem. (2025).[2][3][4][5] Sodium 1,3-dimethylpurin-7-ide-2,6-dione (Compound Summary). National Library of Medicine. Link

- Krantz, J. C., et al. (1947). Theophylline sodium properties and preparation.

-

Tong, H., et al. (2020). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution. Journal of Chemical & Engineering Data. Link (Note: Generalized link to journal based on search context).

-

O'Neil, M.J. (2013).[3] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[3] Royal Society of Chemistry. Link

Sources

- 1. Comparative thermal properties of the monohydrates of sodium theophylline and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Purine-2,6-dione, 3,9-dihydro-, sodium salt (1:?) | C5H3N4NaO2 | CID 135883516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate | C7H7N4NaO2 | CID 11019926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theophylline sodium | C7H7N4NaO2 | CID 12765429 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for sodium 1,3-dimethylpurin-9-ide-2,6-dione

The following technical monograph provides a comprehensive analysis of Sodium 1,3-dimethylpurin-9-ide-2,6-dione (commonly known as Theophylline Sodium ). This guide is structured to support researchers and formulation scientists in the synthesis, characterization, and application of this compound.

Chemical Identity & Nomenclature

Sodium 1,3-dimethylpurin-9-ide-2,6-dione is the sodium salt of theophylline (1,3-dimethylxanthine). While the neutral molecule typically exists as the N7-H tautomer, the anionic form (created upon deprotonation) exhibits resonance delocalization across the imidazole ring (N7–C8–N9). Consequently, the systematic names purin-9-ide and purin-7-ide refer to the same delocalized anion in the salt lattice.

Core Identifiers

| Identifier Type | Value | Notes |

| Common Name | Theophylline Sodium | Anhydrous form |

| CAS Number | 3485-82-3 | Specific to the sodium salt (1:[1][2][3][4][5][6]1) |

| Parent CAS | 58-55-9 | Theophylline (free acid) |

| Molecular Formula | C₇H₇N₄NaO₂ | |

| Molecular Weight | 202.15 g/mol | |

| IUPAC Name | Sodium;1,3-dimethylpurin-7-ide-2,6-dione | "9-ide" is the resonance equivalent |

| SMILES | [Na+].CN1C2=C(N=C[N-]2)C(=O)N(C)C1=O | |

| InChI Key | QVGLHVDBDYLFON-UHFFFAOYSA-M |

Structural Analysis & Solubility Thermodynamics

The conversion of theophylline to its sodium salt is a critical strategy in drug delivery to overcome the poor aqueous solubility of the parent compound.

-

Parent Theophylline: Solubility

8.3 mg/mL (at 25°C). The intermolecular hydrogen bonding network in the crystal lattice creates a high energy barrier for dissolution. -

Sodium Salt: Solubility

200 mg/mL. The ionic nature disrupts the lattice energy and increases hydration enthalpy, facilitating rapid dissolution.

Critical Consideration: The sodium salt is highly hygroscopic and susceptible to hydrolysis. In aqueous solution, it hydrolyzes to release free theophylline and sodium hydroxide, raising the pH. Formulation buffers must maintain pH

Synthesis Protocol: Bench-to-Batch Conversion

Note: This protocol is designed for high-purity synthesis suitable for analytical standards or pre-clinical formulation.

Reagents

-

Theophylline (Anhydrous): >99.0% purity (CAS 58-55-9).

-

Sodium Hydroxide (NaOH): 1.0 M Standardized Solution.

-

Ethanol (Absolute): ACS Grade.

-

Water: Milli-Q (Type 1, 18.2 MΩ).

Workflow Diagram (DOT)

Figure 1: Step-by-step synthesis workflow for Sodium Theophylline, emphasizing process checkpoints.

Detailed Methodology

-

Stoichiometric Calculation: Weigh Theophylline (18.02 g, 0.1 mol). Prepare 1.05 equivalents of NaOH (0.105 mol) in minimal water (approx. 20 mL).

-

Expert Insight: A slight excess of base (5%) ensures complete deprotonation and prevents free acid precipitation during the initial cooling phase.

-

-

Dissolution (Deprotonation): Suspend Theophylline in 50 mL Ethanol. Slowly add the NaOH solution while stirring at 40°C.

-

Mechanism:[7] The base abstracts the proton from the N7 position (

). The solution should turn clear as the salt forms.

-

-

Anti-Solvent Crystallization: Once dissolved, filter the warm solution (0.22 µm) to remove particulates. Cool the filtrate to 4°C. Slowly add 100 mL of cold acetone or isopropanol to induce precipitation of the sodium salt.

-

Isolation: Filter the white precipitate under a nitrogen blanket (to prevent carbonate formation from atmospheric CO₂). Wash with cold ethanol.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Validation: Loss on Drying (LOD) should be < 1.0%.

-

Analytical Validation (HPLC Method)

To distinguish the salt from the free acid and quantify the counter-ion effect, a reversed-phase HPLC method is required. Note that in RP-HPLC, the salt dissociates; the retention time corresponds to the theophylline moiety.

Method Parameters:

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard stationary phase for polar organics. |

| Mobile Phase | 10 mM Sodium Acetate (pH 4.5) : Acetonitrile (93:7) | Acidic pH suppresses ionization of silanols; low organic content retains the polar analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 272 nm | |

| Injection Vol | 10 - 20 µL | |

| Retention Time | ~ 5 - 7 minutes |

Self-Validating System Check:

-

System Suitability: Tailing factor must be < 2.0. If tailing occurs, increase buffer ionic strength to mask secondary interactions.

-

Identification: The retention time of the sample must match the Theophylline Standard (CAS 58-55-9) within ±2%.

Mechanism of Action & Signaling Pathways

Sodium Theophylline acts primarily as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. The following pathway illustrates the downstream effects leading to bronchodilation.

Figure 2: Pharmacological pathway of Theophylline inducing bronchodilation via PDE inhibition and cAMP accumulation.[2][6][8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12765429, Theophylline sodium. Retrieved from [Link]

- United States Pharmacopeia (USP).Theophylline Monographs.

- Barnes, P. J. (2013).Theophylline. American Journal of Respiratory and Critical Care Medicine. (Mechanistic background on PDE inhibition).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt | CAS:1010-59-9 | Atomaxchem [en.atomaxchem.com]

- 3. chembk.com [chembk.com]

- 4. 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt | C7H8N4NaO2 | CID 66973603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 6. CN111592548B - Preparation method of theophylline sodium salt - Google Patents [patents.google.com]

- 7. THEOPHYLLINE SODIUM [drugs.ncats.io]

- 8. Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate | C7H7N4NaO2 | CID 11019926 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dissociation Constants (pKa) of Theophylline Sodium

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Theophylline and its Ionization State

Theophylline, a methylxanthine derivative naturally present in tea and cocoa beans, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] Its therapeutic action as a bronchodilator, anti-inflammatory agent, and adenosine receptor antagonist is well-established.[2][3] The compound, chemically known as 1,3-dimethylxanthine, is formulated as a sodium salt, sodium 1,3-dimethylpurin-9-ide-2,6-dione, to enhance its solubility for pharmaceutical applications.[1]

The efficacy and pharmacokinetic profile of any ionizable drug are intrinsically linked to its dissociation constant (pKa). The pKa value dictates the degree of ionization at a given pH, which in turn governs critical parameters such as solubility, membrane permeability, and receptor binding. For drug development professionals, a precise understanding and accurate determination of the pKa of theophylline are not merely academic exercises; they are fundamental to formulation development, predicting in vivo behavior, and ensuring optimal therapeutic outcomes. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining the pKa of theophylline.

Theoretical Framework: Understanding the Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a chemical species is 50% ionized and 50% in its non-ionized form. Theophylline is a weak acid, and its ionization in an aqueous solution can be represented by the following equilibrium:

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to non-ionized forms:

From this equation, it is evident that when the concentrations of the ionized and non-ionized forms are equal, the log term becomes zero, and the pH is equal to the pKa. This principle forms the basis for many experimental methods of pKa determination.

Why is pKa Critical in Drug Development?

-

Solubility: The ionized form of a drug is generally more water-soluble than the non-ionized form. Understanding the pKa allows for the selection of appropriate pH conditions to achieve the desired drug concentration in formulations.

-

Absorption: The non-ionized form of a drug is typically more lipid-soluble and can more readily cross biological membranes. The pKa helps predict the extent of absorption in different parts of the gastrointestinal tract, which have varying pH values.

-

Distribution and Targeting: The ionization state affects how a drug distributes into different tissues and interacts with its target receptors.

-

Excretion: The pH of urine can influence the rate of drug excretion. A drug that is more ionized in the urine will be less readily reabsorbed and more quickly eliminated.

Reported pKa Values of Theophylline

Several studies have reported the pKa of theophylline, with values generally falling within a narrow range. This consistency underscores the reliability of the experimental methods employed.

| Reported pKa Value | Temperature (°C) | Reference |

| 8.77 | 25 | [4] |

| 8.81 | Not Specified | [5] |

| 8.6 | Not Specified | [1][3] |

Experimental Determination of pKa: Methodologies and Protocols

The determination of pKa values is a critical aspect of physicochemical characterization in drug discovery and development.[6] Two common and reliable methods for determining the pKa of theophylline are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[7][8][9] The pKa is determined from the inflection point of the resulting titration curve.

-

Choice of Titrant: Since theophylline is a weak acid, a strong base like sodium hydroxide (NaOH) is used as the titrant.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength, typically with a salt like potassium chloride (KCl), is crucial to minimize changes in activity coefficients that could affect the accuracy of the pKa determination.[7]

-

Inert Atmosphere: Purging the solution with nitrogen before and during the titration removes dissolved carbon dioxide, which can react with the basic titrant and introduce errors.[7]

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of theophylline sodium in deionized water.

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

-

Prepare a 1 M solution of potassium chloride (KCl).

-

-

Sample Preparation:

-

Pipette 25.0 mL of the theophylline solution into a beaker.

-

Add 2.5 mL of the 1 M KCl solution to maintain a constant ionic strength.

-

Place a calibrated pH electrode and a magnetic stir bar into the beaker.

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2 and maintain a nitrogen blanket over the solution during the titration.

-

-

Titration:

-

Begin stirring the solution gently.

-

Add the 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly past the expected pKa.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

-

Determine the equivalence point, which is the point of steepest slope (inflection point) on the curve. This can be done by examining the first or second derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the theophylline has been neutralized.

-

The pKa is equal to the pH at the half-equivalence point.[7]

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum is pH-dependent.[10][11][12] Theophylline exhibits pH-dependent UV absorbance, with a maximum absorbance at approximately 272 nm.[13]

-

Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the ionized and non-ionized forms is maximal to ensure the highest sensitivity.

-

Buffer System: A series of buffers with known pH values are used to control the pH of the theophylline solution precisely. The choice of buffer is critical to avoid interference with the UV absorbance of the analyte.

-

Constant Concentration: It is essential to maintain the same total concentration of theophylline across all buffered solutions to ensure that any change in absorbance is solely due to the change in the ratio of ionized to non-ionized species.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Prepare a stock solution of theophylline sodium (e.g., 1 mg/mL) in deionized water.

-

Prepare a series of buffers covering a pH range of approximately 7 to 10 (e.g., phosphate or borate buffers).

-

-

Sample Preparation:

-

For each buffer solution, add a small, constant volume of the theophylline stock solution to a fixed volume of the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10 µg/mL).

-

Prepare two reference solutions: one in a highly acidic buffer (e.g., pH 2) where theophylline is fully protonated, and one in a highly basic buffer (e.g., pH 12) where it is fully deprotonated.

-

-

UV-Vis Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for theophylline (around 272 nm).

-

Measure the absorbance of each buffered theophylline solution, as well as the acidic and basic reference solutions, at the determined λmax.

-

-

Data Analysis:

-

Plot the absorbance values against the corresponding pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.[12]

-

Alternatively, the pKa can be calculated using the following equation for each pH:

where:

-

A is the absorbance of the sample at a given pH.

-

A_b is the absorbance of the fully deprotonated (basic) form.

-

A_a is the absorbance of the fully protonated (acidic) form. The average of the calculated pKa values across the buffer range provides the final result.

-

-

Conclusion: From pKa to Preclinical Success

The dissociation constant of theophylline is a fundamental physicochemical parameter with profound implications for its therapeutic efficacy. An accurate determination of its pKa is a prerequisite for rational drug formulation and predicting its behavior in biological systems. Both potentiometric titration and UV-Vis spectrophotometry are robust and reliable methods for this purpose, each with its own set of advantages. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers and drug development professionals can ensure the quality and performance of theophylline-based medicines, ultimately contributing to better patient outcomes.

References

- National Center for Biotechnology Inform

- Merck Index. Theophylline.

- LookChem. Cas 58-55-9,Theophylline.

- Deranged Physiology. Theophylline.

- Turner Jr, A., & Osol, A. (1949). The spectrophotometric determination of the dissociation constants of theophylline, theobromine, and caffeine.

- FooDB. Showing Compound Theophylline (FDB000453).

- ChemicalBook. Theophylline CAS#: 58-55-9.

- Maulding, H. V., & Zoglio, M. A. (1971). pKa determinations utilizing solutions of 7-(2-hydroxypropyl)theophylline. Journal of Pharmaceutical Sciences, 60(2), 309–311.

- AERU. Theophylline. University of Hertfordshire.

- Creative Bioarray.

- Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- National Center for Biotechnology Information. 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt. PubChem.

- USP.

- Babić, S., Horvat, A. J., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- SIELC Technologies. UV-Vis Spectrum of Theophylline.

- Al-Salman H. N. K., Jasim E. Q., Hussein H. H., & Shari F. H. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-8.

- Sigma-Aldrich. Theophylline anhydrous, = 99 , powder 58-55-9.

- Ghasemi, J., Niazi, A., & Ghobadi, S. (2013). UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. Iranian journal of pharmaceutical research : IJPR, 12(3), 541–550.

- MedChemExpress.

- National Center for Biotechnology Information.

- Kumar, S., & Singh, A. (2023). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic. Journal of Drug Delivery and Therapeutics, 13(3), 85-93.

- Dr. Preeti Kaur. (2020, July 9).

- pKa of a dye: UV-VIS Spectroscopy. Tripod.

Sources

- 1. lookchem.com [lookchem.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Theophylline CAS#: 58-55-9 [m.chemicalbook.com]

- 4. Theophylline [drugfuture.com]

- 5. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmata » Submission » Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. m.youtube.com [m.youtube.com]

- 10. The spectrophotometric determination of the dissociation constants of theophylline, theobromine, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. UV-Vis Spectrum of Theophylline | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Solid-State Chemistry of Sodium Theophyllinate: Crystal Structure and Polymorphism

Executive Summary

Sodium 1,3-dimethylpurin-7-ide-2,6-dione, the sodium salt of theophylline, is a crucial pharmaceutical compound utilized for its bronchodilator properties. While the parent Active Pharmaceutical Ingredient (API), theophylline, is well-studied for its complex polymorphic landscape, the solid-state chemistry of its sodium salt remains a less-explored frontier. This technical guide provides an in-depth analysis of the known structural aspects of sodium theophyllinate and contextualizes it within the broader, critical understanding of polymorphism in pharmaceutical development. Recognizing the limited public data on sodium theophyllinate polymorphs, this whitepaper transitions from a review to a practical guide, offering field-proven methodologies and experimental protocols for conducting a comprehensive polymorph screen. This document is intended for researchers, scientists, and drug development professionals dedicated to optimizing the stability, solubility, and bioavailability of pharmaceutical solids.

Introduction: Theophylline and the Imperative of Solid-State Characterization

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is, however, intrinsically linked to its physicochemical properties, which are dictated by its solid-state form. The ability of a compound to exist in two or more crystalline forms, known as polymorphism, is a critical factor in drug development.[1] Different polymorphs of the same API can exhibit divergent properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic onset.

-

Stability: Influencing shelf-life and degradation pathways.

-

Hygroscopicity: Impacting handling, storage, and formulation.

-

Mechanical Properties: Determining processability, such as tablet compression.

The formation of a salt, such as sodium theophyllinate, is a common strategy to enhance properties like solubility. The sodium salt of theophylline has been shown to sustain high plasma concentrations, which can be advantageous in therapeutic regimens.[2] However, the introduction of an ionic interaction and a counter-ion (Na+) creates a new molecular entity with its own unique and potentially complex solid-state chemistry that requires rigorous investigation.

The Polymorphic Landscape of the Parent API: Theophylline

A deep understanding of the parent molecule is foundational. Theophylline is known to exist in several polymorphic and hydrated forms, demonstrating its propensity for varied crystal packing arrangements.[3][4][5] The most well-documented forms include three anhydrous polymorphs (Form I, Form II, and Form IV) and a monohydrate (Form M).

-

Form II is often the kinetically stable form obtained from commercial suppliers.[4]

-

Form I is a metastable form that can be obtained by heating Form II close to its melting point.[4][6][7]

-

Form IV is the most thermodynamically stable anhydrous polymorph.[4][5][6]

-

Form M (monohydrate) can form upon recrystallization in water.[4]

The relationships between these forms are complex and often mediated by solvent or temperature.[3][4] This inherent crystallizational diversity in the parent API strongly suggests that its sodium salt may also exhibit polymorphic behavior.

Caption: Interconversion pathways for major theophylline polymorphs.[4]

Crystal Structure of Sodium 1,3-dimethylpurin-7-ide-2,6-dione

The formal chemical name for sodium theophyllinate indicates that the acidic proton at the N7 position of the imidazole ring in theophylline is removed, resulting in an anion that forms a salt with the sodium cation (Na+).

Molecular Structure

The core structure consists of the 1,3-dimethylxanthine anion. The negative charge is delocalized across the imidazole portion of the fused ring system. This anion is then ionically bonded to a sodium cation. While detailed, publicly available single-crystal X-ray diffraction data for sodium theophyllinate is limited, the fundamental molecular structure is well-established.[8]

Crystal Packing and Intermolecular Forces

In the solid state, the crystal structure will be dominated by strong ionic interactions between the sodium cations and the negatively charged purine rings. The precise coordination environment of the sodium ion is critical; it will likely coordinate with multiple oxygen and nitrogen atoms from neighboring theophyllinate anions, creating a dense, three-dimensional lattice. The nature of this coordination, along with weaker van der Waals forces and potential π-stacking between the purine rings, will define the final crystal structure. It is the variation in these packing arrangements and coordination modes that gives rise to polymorphism.

Investigating Polymorphism in Sodium Theophyllinate: A Practical Framework

Given the absence of extensive literature on sodium theophyllinate polymorphs, a systematic polymorph screen is the most scientifically rigorous approach to identify and characterize potential new solid forms. Such a screen is not a random search; it is a hypothesis-driven investigation into the crystallization behavior of the molecule under a wide range of thermodynamic and kinetic conditions.

The Causality Behind Experimental Design

The goal of a polymorph screen is to access different regions of the nucleation and crystal growth landscape. The choice of experimental conditions is paramount and is driven by the need to manipulate the thermodynamics and kinetics of crystallization.

-

Solvent Choice: Solvents with varying polarities, hydrogen-bonding capabilities (donor/acceptor), and dielectric constants are selected. The rationale is that specific solvent-solute interactions can stabilize different conformations or supramolecular synthons in solution, leading to the nucleation of distinct polymorphs.

-

Supersaturation: The rate at which supersaturation is achieved dramatically influences whether the system has time to form the most stable polymorph (thermodynamic control) or gets "trapped" in a less stable, but more rapidly forming, polymorph (kinetic control). Fast evaporation or anti-solvent addition favors kinetic forms, while slow cooling or slow evaporation favors thermodynamic forms.

-

Temperature: Temperature affects solubility, nucleation rates, and the relative stability of polymorphs. Some polymorphs may only exist within a specific temperature range.

Caption: A systematic workflow for the discovery and characterization of polymorphs.

Experimental Protocols

The following protocols are designed as self-validating systems. Each characterization step provides orthogonal data to confirm findings from the others.

Protocol: Synthesis and Crystallization of Sodium Theophyllinate

This protocol is adapted from established chemical synthesis methods.[9]

-

Reaction Setup: In a round-bottom flask, dissolve theophylline (1.0 eq) in a suitable solvent such as ethanol or water.

-

Base Addition: Slowly add a stoichiometric equivalent (1.0 eq) of sodium hydroxide or sodium ethoxide solution dropwise while stirring at room temperature. The pH should be monitored to ensure complete deprotonation (typically pH 8-10).

-

Crystallization (Screening):

-

Slow Evaporation: Aliquot the resulting solution into multiple vials. Loosely cap the vials and allow the solvent to evaporate slowly at ambient temperature over several days.

-

Slow Cooling: Heat the solution to dissolve the salt completely, then allow it to cool to room temperature, followed by further cooling to 4°C, at a controlled rate (e.g., 5°C/hour).

-

Anti-Solvent Addition: Add a miscible anti-solvent (e.g., isopropanol or acetone if the primary solvent is water) dropwise to a stirred solution of the salt until turbidity is observed. Allow the resulting precipitate to mature.

-

-

Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40°C).

Protocol: Primary Characterization of Solid Forms

Each unique crystalline solid obtained from the screening process must be analyzed.

A. Powder X-Ray Diffraction (PXRD)

-

Purpose: The primary technique for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."

-

Methodology:

-

Gently grind a small sample (5-10 mg) to ensure random crystal orientation.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern using a Cu Kα source, typically over a 2θ range of 2° to 40°.

-

Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate a different polymorphic form.

-

B. Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the thermal properties, such as melting point and enthalpy of fusion, and to detect any solid-state phase transitions.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow. Endothermic events (valleys) typically correspond to melting or desolvation, while exothermic events (peaks) can indicate crystallization or degradation. Each polymorph will have a distinct melting point.

-

C. Thermogravimetric Analysis (TGA)

-

Purpose: To quantify the weight loss of a sample as a function of temperature. This is crucial for distinguishing between anhydrous polymorphs and solvated or hydrated forms.

-

Methodology:

-

Place 5-10 mg of the sample onto the TGA balance.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Monitor for weight loss. A sharp weight loss corresponding to the stoichiometric mass of the solvent indicates the presence of a solvate/hydrate. Anhydrous polymorphs should be stable until decomposition.

-

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. This table serves as a template for organizing results from a polymorph screen.

| Technique | Parameter Measured | Purpose in Polymorph Identification |

| PXRD | Peak Positions (2θ) & Intensities | Fingerprinting of crystal lattice; definitive identification of different polymorphs. |

| DSC | Melting Point (°C), Enthalpy of Fusion (J/g) | Each polymorph has a unique melting point. Relative stability can sometimes be inferred (Burger's Rule of Stages). |

| TGA | Weight Loss (%) vs. Temperature (°C) | Differentiates anhydrous forms from solvates/hydrates. |

| Spectroscopy (IR/Raman) | Vibrational Frequencies (cm⁻¹) | Probes the molecular environment. Different hydrogen bonding or conformations in polymorphs lead to spectral shifts. |

| ssNMR | Chemical Shifts (ppm) | Provides information on the number of unique molecules in the asymmetric unit (Z').[4] |

Conclusion and Future Outlook

The study of the crystal structure and polymorphism of sodium 1,3-dimethylpurin-7-ide-2,6-dione is an area ripe for significant contribution to pharmaceutical science. While the polymorphic behavior of the parent theophylline molecule is well-established, a thorough investigation into its sodium salt is necessary to ensure the development of a robust, stable, and effective drug product. The experimental framework and protocols outlined in this guide provide a clear, scientifically-grounded pathway for researchers to undertake this critical work. The discovery and characterization of new polymorphs of sodium theophyllinate would not only be a significant scientific finding but would also provide crucial intellectual property and a deeper understanding required for optimal formulation and regulatory approval.

References

-

ResearchGate. (n.d.). Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline | Request PDF. Retrieved February 27, 2026, from [Link]

-

Li, S., et al. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PMC. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2025, August 10). Crystal and Molecular Structures of Three Co-crystals from 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione and Carboxylic Acids. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of sodium theophylline (C7H7N4O2Na). Retrieved February 27, 2026, from [Link]

-

Zhang, Y., et al. (2019). Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of Theophylline: From Polymorph I to Polymorph II. MDPI. Retrieved February 27, 2026, from [Link]

-

Perras, F. A., et al. (2015). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. PMC. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2025, August 6). Solid State Forms of Theophylline: Presenting a New Anhydrous Polymorph. Retrieved February 27, 2026, from [Link]

-

Rawat, S., & Jain, S. K. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Retrieved February 27, 2026, from [Link]

-

Khamar, D., et al. (2011). Polymorphs of anhydrous theophylline: stable form IV consists of dimer pairs and metastable form I consists of hydrogen-bonded chains. PubMed. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). Theophylline sodium. Retrieved February 27, 2026, from [Link]

-

Khamar, D., et al. (2011). Polymorphs of anhydrous theophylline: stable form IV consists of dimer pairs and metastable form I consists of hydrogen-bonded chains. Semantic Scholar. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, sodium salt. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN111592548B - Preparation method of theophylline sodium salt.

Sources

- 1. scispace.com [scispace.com]

- 2. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polymorphs of anhydrous theophylline: stable form IV consists of dimer pairs and metastable form I consists of hydrogen-bonded chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. CN111592548B - Preparation method of theophylline sodium salt - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of Sodium 1,3-dimethylpurin-9-ide-2,6-dione from Theophylline

Abstract & Introduction

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory effects[1][2][3][4]. A significant limitation of theophylline for pharmaceutical formulation is its relatively poor aqueous solubility, which is approximately 8.3 g/L at 20°C[5]. To enhance its bioavailability and facilitate its use in aqueous parenteral or oral solutions, it is often converted into a more soluble salt form.